molecular formula C14H14N4O7S B14003908 3-Pyridin-4-ylpropane-1-thiol; 2,4,6-trinitrophenol CAS No. 69603-57-2

3-Pyridin-4-ylpropane-1-thiol; 2,4,6-trinitrophenol

Cat. No.: B14003908
CAS No.: 69603-57-2
M. Wt: 382.35 g/mol
InChI Key: XHRJUOXCKVPRCS-UHFFFAOYSA-N
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Preparation Methods

3-pyridin-4-ylpropane-1-thiol can be synthesized through several methods. One common method involves the reaction of pyridine with propenethiol under suitable reaction conditions . Industrial production methods often utilize gas phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

3-pyridin-4-ylpropane-1-thiol undergoes various chemical reactions, including:

Scientific Research Applications

3-pyridin-4-ylpropane-1-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-pyridin-4-ylpropane-1-thiol involves its interaction with molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical properties. This compound can also interact with enzymes and proteins, affecting their activity and function . The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

3-pyridin-4-ylpropane-1-thiol can be compared with other similar compounds, such as pyridine, pyrrole, and pyrimidine derivatives. These compounds share a common aromatic heterocyclic structure but differ in their chemical properties and applications . For example:

3-pyridin-4-ylpropane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and versatility in various applications.

Properties

CAS No.

69603-57-2

Molecular Formula

C14H14N4O7S

Molecular Weight

382.35 g/mol

IUPAC Name

3-pyridin-4-ylpropane-1-thiol;2,4,6-trinitrophenol

InChI

InChI=1S/C8H11NS.C6H3N3O7/c10-7-1-2-8-3-5-9-6-4-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,10H,1-2,7H2;1-2,10H

InChI Key

XHRJUOXCKVPRCS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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